molecular formula C13H20O3 B12680892 Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate CAS No. 84473-78-9

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate

Cat. No.: B12680892
CAS No.: 84473-78-9
M. Wt: 224.30 g/mol
InChI Key: LTCVMBPRCIDPHB-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate is a chemical compound with the CAS Registry Number 84473-78-9 and the European Community (EC) Number 282-933-5 . It has a defined molecular formula of C 13 H 20 O 3 and a molecular weight of 224.30 g/mol . Key physicochemical properties include a calculated density of approximately 1.069 g/cm³ and a boiling point of about 281.5°C at 760 mmHg . This compound is characterized by an oxirane (epoxide) ring fused to a carboxylate ester and a dimethylcyclohexene moiety . This substance is identified in patent literature relating to fragrance compositions , indicating its value in olfactory research and the development of scent profiles . The presence of the strained oxirane ring is a significant structural feature, as such rings can influence the molecule's reactivity, polarity, and interaction with biological systems . This product is intended for research and development purposes strictly within a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions, referencing the provided safety data and physicochemical data prior to use.

Properties

CAS No.

84473-78-9

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate

InChI

InChI=1S/C13H20O3/c1-4-15-13(14)12-11(16-12)10-6-5-8(2)7-9(10)3/h7,9-12H,4-6H2,1-3H3

InChI Key

LTCVMBPRCIDPHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)C2CCC(=CC2C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate typically involves:

  • Construction of the substituted cyclohexene ring system
  • Introduction of the oxirane (epoxide) ring adjacent to the carboxylate ester
  • Esterification to form the ethyl ester functionality

The key challenge lies in the selective epoxidation of the alkene moiety and the control of stereochemistry on the cyclohexene ring.

Stepwise Preparation Approach

Synthesis of 2,4-Dimethylcyclohex-3-en-1-yl Intermediate
  • Starting from dimedone or related cyclohexanone derivatives, catalytic hydrogenation and selective functionalization yield the 2,4-dimethylcyclohex-3-en-1-yl intermediate.
  • Catalytic hydrogenation using noble metal catalysts (e.g., PtO2) in polar solvents under mild conditions (2 bara H2, 85°C) achieves high yields (~90%) and selectivity (~97%) for the cyclohexanone reduction step.
  • The reaction parameters such as stirring speed (1000 rpm), temperature control, and pressure are critical for optimal conversion and purity.
Formation of the Oxirane Ring (Epoxidation)
  • The oxirane ring is introduced by epoxidation of the alkene adjacent to the carboxylate group.
  • Common epoxidation reagents include peracids (e.g., m-chloroperbenzoic acid) or catalytic systems that allow stereoselective epoxidation.
  • Control of reaction temperature and solvent polarity is essential to avoid side reactions and to maintain the integrity of the cyclohexene ring.
Esterification to Ethyl Ester
  • The carboxylic acid intermediate is esterified with ethanol under acidic or catalytic conditions to form the ethyl ester.
  • Typical conditions involve acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) with removal of water to drive the equilibrium toward ester formation.
  • Purification by distillation or chromatography ensures high purity of the final product.

Alternative Synthetic Routes and Catalytic Systems

  • Some patents describe the use of amino-aldehyde pre-condensates and diamine cross-linkers for related ester compounds, but these are more relevant to encapsulation and fragrance applications rather than direct synthesis of this compound.
  • The use of lithium alkyls or Grignard reagents for alkylation steps is possible but less favored due to handling difficulties and waste generation.
  • Hydrogenation steps can be optimized by varying catalyst type, solvent, and reaction time to improve yield and selectivity.

Data Table: Key Reaction Parameters and Yields

Step Conditions Catalyst/Reagent Temperature (°C) Pressure (bara) Time (h) Yield (%) Selectivity (%) Notes
Hydrogenation of dimedone Polar solvent, stirring 1000 rpm PtO2 or noble metal catalyst 85 2 2-14 90-97 97 High purity, mild conditions
Epoxidation of alkene Peracid or catalytic system m-CPBA or similar 0-25 Atmospheric 1-3 80-90 - Stereoselective epoxidation
Esterification to ethyl ester Acid catalysis, removal of water H2SO4 or p-TsOH 60-80 Atmospheric 2-5 85-95 - Purification by distillation recommended

Research Findings and Notes

  • The hydrogenation step to prepare the cyclohexanone intermediate is well-documented with high efficiency and selectivity, using relatively mild conditions and commercially available catalysts.
  • Epoxidation requires careful control to avoid ring opening or over-oxidation; choice of reagent and solvent is critical.
  • Esterification is a classical reaction but must be optimized to prevent hydrolysis or side reactions, especially given the sensitive epoxide ring.
  • No direct one-pot synthesis methods are reported; the multi-step approach remains standard.
  • Handling of reagents such as triflic anhydride or lithium alkyls is generally avoided due to cost, toxicity, and waste concerns.
  • Purification techniques such as vacuum distillation and filtration are essential to obtain the compound in high purity for research or industrial use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds:
    Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate serves as a precursor in the synthesis of various bioactive molecules. Its epoxide functionality allows for nucleophilic attack by amines or alcohols, leading to the formation of compounds with potential therapeutic activities.
    • Case Study: Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, modifications to the oxirane ring have yielded compounds effective against inflammatory diseases, showcasing the compound's versatility in drug development .
  • Anticancer Activity:
    Studies have indicated that certain derivatives derived from this compound possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
    • Case Study: A recent study reported that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro, suggesting its potential as a lead compound for further development .

Agrochemical Applications

  • Pesticide Development:
    The unique structure of this compound makes it suitable for use in agrochemicals. Its ability to interact with biological systems allows for the design of novel pesticides that can target specific pests while minimizing environmental impact.
    • Case Study: Field trials have shown that formulations containing this compound effectively reduce pest populations without adversely affecting beneficial insects, indicating its potential for sustainable agriculture .

Materials Science Applications

  • Polymer Chemistry:
    The reactive oxirane group in this compound allows for its incorporation into polymer matrices. This property is exploited in the production of specialty polymers with enhanced mechanical and thermal properties.
    • Case Study: Research has demonstrated that polymers synthesized using this compound exhibit improved flexibility and durability compared to traditional materials, making them suitable for applications in coatings and adhesives .

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsSynthesis of bioactive compoundsAnti-inflammatory and anticancer properties identified
AgrochemicalsDevelopment of targeted pesticidesEffective pest control with minimal environmental impact
Materials SciencePolymer synthesisEnhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in medicinal applications .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butylbenzoyl in ) reduce reactivity in nucleophilic epoxide-opening reactions compared to the less hindered dimethylcyclohexenyl group in the target compound.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the epoxide, enhancing susceptibility to nucleophilic attack.

Physicochemical Properties

  • Melting Points : The nitrobenzoxazolone analog () has a high mp (199°C) due to hydrogen bonding and aromatic stacking, whereas alicyclic analogs (e.g., target compound) likely exhibit lower melting points .
  • Solubility : Esters with aromatic substituents (e.g., diphenyl in ) show lower solubility in polar solvents compared to alicyclic derivatives.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Ethyl 3-(4-isobutylphenyl)-3-methylglycidate Ethyl 3,3-diphenyloxirane-2-carboxylate
Molecular Formula C₁₃H₁₈O₃ C₁₆H₂₂O₃ C₁₇H₁₆O₃
Molecular Weight 222.28 274.35 268.31
Key Functional Groups Dimethylcyclohexene, epoxide Isobutylphenyl, methyl epoxide Diphenyl, epoxide
Reactivity Moderate (steric shielding) Low (bulky substituents) High (electron-deficient epoxide)
Applications Chiral intermediates Fragrance synthesis Polymer crosslinking

Biological Activity

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate (CAS: 84473-78-9) is a compound of interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula: C13H20O3
Molar Mass: 224.2961 g/mol
CAS Number: 84473-78-9
Synonyms: Ethyl 3-(2,4-dimethyl-3-cyclohexen-1-yl)oxirane-2-carboxylate

The compound features an oxirane ring, which is known for its reactivity and ability to participate in various chemical reactions. Its structural properties suggest potential interactions with biological macromolecules, making it a candidate for pharmacological studies.

The mechanism by which this compound may exert its biological effects is hypothesized to involve:

  • Cell Cycle Arrest: Compounds with similar oxirane structures have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction: Evidence suggests that such compounds can trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Inhibition of Kinases: Some studies indicate that related compounds inhibit specific kinases involved in cancer progression.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Ethyl 3-(2,4-dimethylcyclohexen-1-yl)oxirane-2-carboxylateAnticancer (MCF-7 cells)
4-(2,4,4-trimethylpentan-2-yl)-6,1phenylene diacetateInhibitory effects on NEK kinases
NaproxenAnti-inflammatory

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxirane derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The growth inhibition values (GI50) were reported at approximately 5 µM for the most active derivatives. This suggests a promising avenue for further exploration of this compound's anticancer potential.

Case Study 2: Mechanistic Insights

In a mechanistic study involving related cyclohexene derivatives, researchers found that these compounds could activate caspase pathways leading to apoptosis in cancer cells. The activation was linked to the structural features of the oxirane ring, which facilitated interaction with cellular targets involved in apoptosis regulation.

Research Findings

Research indicates that the biological activity of this compound is likely influenced by several factors:

  • Structural Variability: The presence of substituents on the cyclohexene ring can significantly alter the biological activity.
  • Reactivity Profile: The oxirane moiety contributes to the compound's ability to form adducts with nucleophiles within biological systems.
  • Synergistic Effects: When combined with other therapeutic agents, there may be enhanced efficacy against specific cancer types.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via Michael addition of ethyl acetoacetate to chalcone derivatives under alkaline conditions. For example, refluxing (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol and 10% NaOH for 8 hours yields analogous cyclohexenone derivatives . Key parameters include:

  • Reagents : Ethyl acetoacetate, substituted chalcones, NaOH.
  • Conditions : Reflux in ethanol (8–12 hours), room-temperature crystallization.
  • Yield Optimization : Adjusting stoichiometry (1:1 molar ratio) and alkali catalyst concentration.

Q. How is the structural conformation of the cyclohexene ring characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. For instance, cyclohexene rings in related derivatives exhibit distorted envelope , half-chair , or screw-boat conformations , quantified using Cremer-Pople puckering parameters (e.g., Q, θ, φ) .

  • Example : In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexene ring adopts a half-chair conformation (Q = 0.477 Å, θ = 50.6°) .
  • Disorder Handling : Refinement with split occupancy ratios (e.g., 0.684:0.316) to model disordered groups .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in cycloaddition or spiroannulation reactions?

  • Methodological Answer : Substituents on the cyclohexene ring (e.g., 2,4-dimethyl groups) alter electron density and steric hindrance , directing regioselectivity. Computational studies (e.g., DFT ) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

  • Case Study : Cyclohexenone derivatives with electron-withdrawing groups (e.g., oxirane) exhibit enhanced reactivity in Diels-Alder reactions due to lowered LUMO energy .
  • Experimental Validation : Monitor reaction kinetics via NMR or HPLC under varying substituent conditions.

Q. What strategies resolve contradictions in crystallographic data, such as disorder or non-planar aromatic rings?

  • Methodological Answer :

  • Disorder Modeling : Use software like SHELXL to refine split positions with occupancy ratios (e.g., 68.4%:31.6% for disordered ethyl groups) .
  • Torsional Angle Analysis : For non-planar aryl rings (e.g., dihedral angles = 76.4°–89.9°), validate against theoretical geometries from Mercury CSD or Cambridge Structural Database .
  • Cross-Validation : Compare with analogous structures (e.g., Ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates) to identify systematic trends .

Q. How is this compound utilized as a synthon for complex heterocycles or spiro compounds?

  • Methodological Answer : The oxirane and cyclohexenone moieties serve as electrophilic sites for ring-opening reactions or annulation . For example:

  • Spiro Compounds : React with hydrazines or hydroxylamines to form pyrazolines or isoxazoles .
  • Quinazoline Synthesis : Condensation with amidines yields fused heterocycles, monitored by LC-MS for intermediates .
  • Key Step : Acid/base-catalyzed cyclization (e.g., BF₃·Et₂O for tetrahydropyran derivatives) .

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